N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide

Physicochemical property Lipophilicity Drug design

N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1396747-69-5) is a synthetic oxalamide that combines a 3-hydroxy-3-phenylpropyl side chain with an isoxazol-3-yl head group via an ethanediamide linker. It has a molecular formula of C14H15N3O4, a molecular weight of 289.29 g/mol, and a computed XLogP3 of 0.8.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 1396747-69-5
Cat. No. B2429988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide
CAS1396747-69-5
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)O
InChIInChI=1S/C14H15N3O4/c18-11(10-4-2-1-3-5-10)6-8-15-13(19)14(20)16-12-7-9-21-17-12/h1-5,7,9,11,18H,6,8H2,(H,15,19)(H,16,17,20)
InChIKeyDCFRGZUTJPKBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1396747-69-5): Physicochemical Profile for Comparator Selection


N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1396747-69-5) is a synthetic oxalamide that combines a 3-hydroxy-3-phenylpropyl side chain with an isoxazol-3-yl head group via an ethanediamide linker. It has a molecular formula of C14H15N3O4, a molecular weight of 289.29 g/mol, and a computed XLogP3 of 0.8 [1]. The compound is supplied as a research reagent, typically at 95% purity, and is used as a building block for medicinal chemistry exploration [1].

Why In-Class Oxalamide Analogs Cannot Simply Substitute N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1396747-69-5)


The activity of oxalamide derivatives is highly sensitive to subtle structural modifications. Replacing the isoxazol-3-yl head group with phenyl reduces hydrogen-bond acceptor (HBA) count from 5 to 3, while appending a methyl group to the isoxazole ring increases XLogP3 from 0.8 to 1.2 [1][2][3]. Because these structural changes simultaneously alter lipophilicity, polar surface area, and hydrogen-bonding capacity, generic substitution with in-class analogs will produce divergent solubility, permeability, and target-binding profiles that cannot be reproduced without explicit structure-activity relationship (SAR) data.

Quantitative Differentiation Evidence for N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1396747-69-5) Against Closest Analogs


Lipophilicity (XLogP3) Comparison Against 5-Methylisoxazole and Phenyl Analogs

The target compound exhibits an XLogP3 of 0.8, measured vs the 5-methylisoxazole analog (XLogP3 = 1.2) and the phenyl analog (XLogP3 = 2.0). The 0.4-unit lower lipophilicity vs the methyl analog and 1.2-unit lower vs the phenyl analog will translate into distinctly different solubility, permeability, and metabolic stability profiles, as a ΔlogP ≥ 0.5 is generally considered sufficient to alter a compound's pharmacokinetic phase. The quantitative values are PubChem-computed XLogP3 data [1][2][3].

Physicochemical property Lipophilicity Drug design

Hydrogen-Bond Acceptor (HBA) Capacity Differentiation vs Phenyl Replacement Analog

The target compound provides 5 hydrogen-bond acceptors (contributed by the oxalamide bridge, isoxazole N and O, and the hydroxy group), whereas the phenyl analog replaces the isoxazole heterocycle with a phenyl ring, reducing the HBA count to 3. This 2-unit difference in HBA capacity will alter hydrogen-bonding interactions with biological targets and solvents, meaning the isoxazole-containing compound is expected to exhibit higher affinity for targets that rely on HBA-mediated recognition. Values are PubChem-computed Cactvs HBA counts [1][2].

Hydrogen bonding Molecular recognition Binding affinity

Molecular Weight Differentiation vs 5-Methylisoxazole Analog for Assay Development

The molecular weight of the target compound is 289.29 g/mol, which is 14.02 g/mol lower (one CH2 unit) than the 5-methylisoxazole analog (303.31 g/mol). This difference, although modest, places the target compound below the 300 g/mol threshold that is often favored in fragment-based drug discovery and for optimal passive membrane permeability. Both values are PubChem-computed molecular weights [1][2].

Molecular weight Membrane permeability Fragment-based design

Chiral Center and Hydroxy Group as Synthetic and Biological Handles

The 3-hydroxy-3-phenylpropyl chain contains a chiral secondary alcohol that is absent in achiral N1-cycloalkyl analogs (e.g., N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide). While no enantiomer-specific biological data are available, the chiral center provides a handle for enantiomeric separation, stereospecific SAR studies, and potential prodrug derivatization that is unavailable in achiral comparators. This is a class-level structural differentiation inferred from the presence of the chiral hydroxy-propyl motif [1].

Stereochemistry Functional handle SAR exploration

Predicted Polar Surface Area and Rotatable Bond Parity for CNS vs Peripheral Profiling

Although experimental PSA is not available, the target compound's topological polar surface area (tPSA) is predicted to be equivalent to that of the 5-methylisoxazole analog (both have 5 HBA and 3 HBD with identical atom connectivity), while the rotatable bond count (5) is identical across all three comparators. This parity suggests that the core difference resides in lipophilicity (see Evidence Item 1) rather than in conformational flexibility or PSA, making the target compound uniquely positioned at the lower end of the lipophilicity range desirable for CNS-penetrant candidates [1][2]. This is a class-level inference based on computed descriptors.

Polar surface area CNS drug-likeness Rotatable bonds

IMPORTANT CAVEAT: Absence of Head-to-Head Biological Data

No direct head-to-head biological comparison data (e.g., IC50 values, Ki, cell-based activity, in vivo PK) were retrievable for CAS 1396747-69-5 against any named comparator in primary research articles, patents, or authoritative databases. The differentiation evidence presented above is limited to computed physicochemical properties. Users should treat this as a physicochemical positioning guide rather than a biological evidence dossier. Experimental confirmation of target-specific activity, selectivity, and ADME parameters is strongly recommended prior to procurement or compound selection [1].

Data limitation Experimental validation Procurement caution

Optimal Application Scenarios for N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1396747-69-5) Based on Differentiation Evidence


Fragment-Based Screening Against Targets Tolerating Low-Lipophilicity, High-HBA Scaffolds

With an XLogP3 of 0.8, 5 HBA, and MW <300 g/mol, the compound is suited for fragment-based drug discovery (FBDD) campaigns that require low lipophilicity and high hydrogen-bonding capacity. It can serve as a starting fragment for targets where the isoxazole ring provides a key recognition element [1].

SAR Exploration of Isoxazole-Containing Oxalamide Series for CNS Targets

The combination of low XLogP3 (0.8), moderate HBA count (5), and chiral secondary alcohol makes this compound a candidate for medicinal chemistry optimization aimed at CNS-penetrant small molecules. The chiral handle enables stereospecific SAR exploration, a feature missing in achiral cyclopentyl or cycloheptyl analogs [1].

Chiral Resolution and Stereospecific Pharmacology Studies

The presence of a single chiral center at the 3-hydroxy position allows enantiomeric separation for investigating stereospecific target engagement. This capability is not available with N1-cycloalkyl-N2-(isoxazol-3-yl)oxalamide analogs that lack a chiral center, making this compound uniquely suited for enantioselectivity profiling [1].

HBA-Dependent Target Engagement Assays Where Phenyl Replacement Is Inferior

When the biological target requires a minimum of 5 HBA for high-affinity binding (e.g., a kinase hinge region or a multi-point hydrogen-bonding site), the phenyl analog (3 HBA) is structurally precluded from achieving equivalent engagement. The target compound's isoxazole moiety contributes 2 additional HBA relative to the phenyl analog, making it the preferred choice for such targets [1][2].

Quote Request

Request a Quote for N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.